Cyclobutyl(3,6-dihydropyridin-1(2H)-yl)methanone is a chemical compound that belongs to the class of organic compounds known as ketones, specifically featuring a cyclobutyl group and a dihydropyridine moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
The compound can be identified by the Chemical Abstracts Service (CAS) number 95524-47-3 and is cataloged under DTXSID10759577 in the EPA's CompTox database . It has been discussed in various scientific literature, including patents and research articles focusing on its synthesis and applications in drug discovery .
Cyclobutyl(3,6-dihydropyridin-1(2H)-yl)methanone falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. It is classified as a ketone because of the carbonyl group (C=O) directly attached to the cyclobutyl and dihydropyridine groups.
The synthesis of Cyclobutyl(3,6-dihydropyridin-1(2H)-yl)methanone can be achieved through several methods. One effective approach involves the reaction between cyclobutanone and 3,6-dihydropyridin-1(2H)-one under specific conditions that may include heat or catalysts to facilitate the formation of the desired ketone structure.
The synthesis typically requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. For instance, employing polar aprotic solvents can enhance the solubility of reactants and improve reaction kinetics.
Cyclobutyl(3,6-dihydropyridin-1(2H)-yl)methanone features a cyclobutyl ring attached to a 3,6-dihydropyridin-1(2H)-one structure. The molecular formula is CHNO, indicating it contains two nitrogen atoms and one oxygen atom in addition to carbon and hydrogen.
Cyclobutyl(3,6-dihydropyridin-1(2H)-yl)methanone can participate in various chemical reactions typical for ketones. These may include nucleophilic additions, oxidation reactions, or condensation reactions with other organic compounds.
The reactivity of this compound is influenced by the electron-withdrawing nature of the carbonyl group, which makes it susceptible to nucleophilic attack. Additionally, it can undergo reduction to form alcohols or further functionalization through electrophilic aromatic substitution due to its heterocyclic structure.
The mechanism of action for Cyclobutyl(3,6-dihydropyridin-1(2H)-yl)methanone in biological systems may involve interaction with specific receptors or enzymes. Preliminary studies suggest potential activity against certain biological targets, which could lead to therapeutic applications.
Research indicates that compounds similar to Cyclobutyl(3,6-dihydropyridin-1(2H)-yl)methanone may exhibit effects on neurotransmitter systems or act as inhibitors for specific enzymes involved in disease pathways .
Cyclobutyl(3,6-dihydropyridin-1(2H)-yl)methanone has potential applications in medicinal chemistry as a lead compound for developing new pharmaceuticals targeting neurological disorders or other therapeutic areas. Its unique structure may confer specific biological activities that warrant further investigation through pharmacological studies .
The 1,2,3,6-tetrahydropyridine (DHP) scaffold is characterized by a partially unsaturated six-membered ring containing one nitrogen atom. This core structure exhibits remarkable conformational flexibility and electronic properties that facilitate diverse biological interactions. DHPs serve as:
Recent antimycobacterial research highlights the DHP scaffold's critical role. Samala et al. demonstrated that tetrahydropyridine derivatives like compound 9 specifically inhibit Mycobacterium tuberculosis pantothenate synthetase (PS) with MIC values as low as 26.7 μM [1]. Similarly, Manvar's group developed dihydropyridine derivatives exhibiting anti-TB activity against H37Rv strains, though potency remained moderate (MIC >6.25 μg/mL). Molecular hybridization studies reveal that DHP-containing compounds disrupt mycolic acid biosynthesis through enoyl acyl carrier protein reductase (InhA) inhibition—a validated antitubercular target. This mechanism is exemplified by compound IPA-6, a DHP-containing imidazopyridine derivative showing exceptional potency (MIC 0.05 μg/mL), which is 125-fold greater than ethambutol [1].
Table 1: Bioactive Dihydropyridine Derivatives in Infectious Disease Therapeutics
Compound | Target/Activity | Potency | Reference |
---|---|---|---|
IPA-6 | M. tuberculosis H37Rv | MIC 0.05 μg/mL | [1] |
Compound 9 | MTB pantothenate synthetase | MIC 26.7 μM | [1] |
Q203 (Clinical) | ATP synthase inhibition (MDR/XDR-TB) | MIC 0.0007-0.069 μM | [1] |
ND09759 (Clinical) | Cytochrome bc1 inhibition | MIC <0.03 μM | [1] |
The cyclobutyl ring—a strained four-carbon cycloalkane—confers distinctive advantages in medicinal chemistry:
Though less common than cyclohexyl or phenyl substituents, cyclobutyl groups feature prominently in therapeutics targeting sterically constrained binding pockets. In anticancer agents, cyclobutane-containing compounds demonstrate improved target specificity toward tyrosine kinase receptors (TKIs) and reduced off-target cytotoxicity [2]. Computational analyses reveal that cyclobutyl-carbonyl linkages (as in CDPM) create an optimal 8-12Å distance between recognition elements—a critical spacing for bidentate enzyme inhibition. The carbonyl oxygen additionally serves as a hydrogen bond acceptor, while the cyclobutyl ring engages in CH-π or van der Waals interactions with hydrophobic enzyme subpockets. These properties make the cyclobutylcarbonyl unit a versatile pharmacophore for hybrid molecule design [2].
Molecular hybridization merges pharmacophores from distinct bioactive scaffolds to create multi-functional agents addressing complex disease mechanisms. This approach is particularly valuable for:
The CDPM scaffold exemplifies rational hybridization by combining the DHP's target versatility with cyclobutyl's steric and electronic advantages. In antimycobacterial contexts, researchers synthesized thirty-four imidazo[1,2-a]pyridine amides (IPAs) and sulfonamides (IPSs) incorporating dihydropyridine elements. Among these, IPA-6 (MIC 0.05 μg/mL) demonstrated 125-fold greater potency than ethambutol against M. tuberculosis H37Rv by inhibiting enoyl acyl carrier protein reductase (InhA) [1]. Molecular docking revealed stable interactions with the InhA-NAD+ complex (PDB 4TZK), with the dihydropyridine moiety forming key hydrogen bonds with NAD+ cofactors.
In anticancer drug design, heterocyclic hybrids exhibit multi-targeted activity against tyrosine kinases, topoisomerases, and microtubule assemblies. Dihydropyridine-cyclobutyl hybrids potentially leverage:
Table 2: Hybridization Outcomes in Recent Anti-TB and Anticancer Agents
Hybrid Class | Key Components | Biological Outcome | Reference |
---|---|---|---|
Imidazo[1,2-a]pyridine-amide | IPA core + Dihydrophyridine (IPA-6) | MIC 0.05 μg/mL vs MTB H37Rv; InhA inhibition | [1] |
Pyrazole-sulfonamide | Pyrazole + Sulfonamide (Compound 12) | MIC 6.25 μg/mL vs MTB H37Rv | [1] |
Heterocyclic anticancer leads | Variable heterocycles + targeting groups | Multi-kinase inhibition; Reduced cytotoxicity | [2] |
CDPM's design aligns with these successful hybridization strategies. The electron-rich DHP ring may engage in π-stacking with aromatic enzyme residues, while the cyclobutyl carbonyl group positions the carbonyl oxygen for nucleophilic attack by catalytic residues—potentially forming covalent adducts with enhanced residence time. Molecular dynamics simulations of analogous compounds demonstrate stable binding conformations maintained over 100 ns trajectories, suggesting favorable target engagement kinetics for well-designed hybrids [1].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6